molecular formula C13H18BrNO2 B1485903 (2-Bromoethyl)propylcarbamic acid benzyl ester CAS No. 2169351-57-7

(2-Bromoethyl)propylcarbamic acid benzyl ester

Cat. No.: B1485903
CAS No.: 2169351-57-7
M. Wt: 300.19 g/mol
InChI Key: CPMGKSRJRJQDME-UHFFFAOYSA-N
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Description

(2-Bromoethyl)propylcarbamic acid benzyl ester is a chemical building block of interest in synthetic organic chemistry, particularly in the preparation of more complex molecules for pharmaceutical research and development. Compounds with benzyl ester and carbamate functional groups are widely used as protective groups for amines and carboxylic acids during multi-step synthesis . The benzyl ester group can be selectively removed under hydrogenation conditions or with other reducing agents like nickel boride, allowing for deprotection without affecting other sensitive functional groups in the molecule . The bromoethyl moiety provides a reactive handle for further functionalization, for instance, through nucleophilic substitution reactions, enabling researchers to extend carbon chains or introduce heteroatoms. This makes this compound a versatile intermediate for constructing active pharmaceutical ingredients (APIs) and other biologically relevant compounds. This product is intended for research purposes only and is not for human or diagnostic use. Researchers can inquire for detailed specifications, availability, and pricing.

Properties

IUPAC Name

benzyl N-(2-bromoethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGKSRJRJQDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCBr)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The primary synthetic route to (2-Bromoethyl)propylcarbamic acid benzyl ester involves the nucleophilic substitution reaction of propylcarbamic acid benzyl ester with a bromoethylating agent, typically 2-bromoethanol, in the presence of a base. The base facilitates the formation of the carbamate ester by deprotonating the carbamic acid intermediate or activating the nucleophile.

  • Reaction Scheme :
    Propylcarbamic acid benzyl ester + 2-bromoethanol → this compound

  • Typical Conditions :

    • Base: Potassium carbonate (K2CO3) or triethylamine
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile
    • Temperature: Reflux or elevated temperatures around 50°C to 80°C
    • Reaction Time: 12 to 24 hours to ensure complete conversion

This method leverages the nucleophilicity of the carbamate nitrogen or oxygen to displace a leaving group on the 2-bromoethanol, resulting in the formation of the bromoethyl carbamate ester.

Industrial Scale and Continuous Flow Synthesis

For large-scale production, continuous flow synthesis methods have been developed to improve efficiency, yield, and safety. These methods allow precise control over reaction parameters such as temperature, reagent mixing, and reaction time, which is critical given the reactivity of bromine-containing intermediates.

  • Advantages of Continuous Flow :
    • Enhanced heat and mass transfer
    • Improved safety by minimizing the handling of hazardous intermediates
    • Scalability with consistent product quality

Automated systems can integrate reagent feeding, reaction, and product isolation steps, optimizing the production of this compound without compromising purity.

Reagents and Reaction Conditions Summary

Preparation Step Reagents/Conditions Notes
Nucleophilic substitution Propylcarbamic acid benzyl ester, 2-bromoethanol, K2CO3 or triethylamine, DMF or acetonitrile Reflux or 50°C for 12–24 h
Industrial continuous flow Same reagents, automated flow reactor Enhanced safety and yield

Alternative Synthetic Routes and Related Methods

While direct synthesis via 2-bromoethanol is the most straightforward, related synthetic strategies involve:

  • Alkylation reactions : Using alkyl halides such as bromoethyl derivatives with carbamate precursors in the presence of bases like triethylamine, often at moderate temperatures (~50°C) for extended periods (16 hours), yielding high product amounts.

  • Acylation reactions : Employing benzoyl chloride or similar acyl chlorides to functionalize carbamate intermediates under milder conditions (room temperature), although these are less directly related to the preparation of the bromoethyl carbamate ester itself.

Mechanistic Considerations

The key step in the preparation is nucleophilic substitution at the bromoethyl moiety. The bromine atom acts as a good leaving group, allowing nucleophiles such as the carbamate nitrogen or oxygen to displace it efficiently.

  • The reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents that stabilize the transition state and enhance nucleophilicity.

  • The presence of a base neutralizes the acid formed and drives the equilibrium toward product formation.

Research Findings and Optimization

  • Yield Optimization : Using triethylamine as base and DMF as solvent at 50°C for 16 hours provides high yield and purity.

  • Safety Notes : Compounds with similar structures are hazardous; thus, reactions should be conducted under inert atmosphere with appropriate protective measures.

  • Purification : Post-reaction, the product is typically purified by standard organic methods such as extraction, washing, and column chromatography to remove unreacted starting materials and by-products.

Summary Table of Preparation Methods

Method Type Reagents Conditions Yield Notes
Nucleophilic substitution Propylcarbamic acid benzyl ester, 2-bromoethanol, K2CO3 or triethylamine Reflux or 50°C, 12-24 h High Most common laboratory method
Alkylation Carbamate precursor, bromoethyl halide, triethylamine 50°C, 16 h High Alternative alkylation approach
Continuous flow synthesis Same as above Controlled flow reactor, optimized parameters High Industrial scale, enhanced safety

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)propylcarbamic acid benzyl ester undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester or carbamate functionalities, converting them to corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Major products are benzyl alcohol or benzaldehyde derivatives.

    Reduction: Products include primary alcohols or amines, depending on the target functional group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Bromoethyl)propylcarbamic acid benzyl ester is C₁₃H₁₈BrNO₂, with a molecular weight of 288.19 g/mol. The structure features a carbamate functional group, which contributes to its reactivity and potential interactions with biological targets. The presence of a bromine atom enhances its utility in synthetic pathways and biological applications .

Medicinal Chemistry Applications

Carbamates, including this compound, are extensively utilized in medicinal chemistry due to their stability and ability to act as peptide bond surrogates. This compound may exhibit pharmacological activities through interactions with enzymes and receptors, making it a candidate for drug development .

Case Study: Interaction Studies

Research indicates that modifications in the structure of carbamates can significantly alter their binding affinities and biological activities. For instance, studies on similar compounds have shown varying degrees of effectiveness in inhibiting specific enzymes, suggesting that this compound may possess promising therapeutic properties .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactive bromine atom allows for various synthetic transformations, including alkylation and acylation reactions.

Synthetic Pathways

Several synthetic methods can be employed to produce this compound. These methods often involve the use of reagents such as triethylamine in N,N-dimethylformamide under controlled conditions . The following table summarizes some synthetic pathways:

Reaction TypeReagents UsedConditionsYield
AlkylationTriethylamine50°C for 16hHigh
AcylationBenzoyl chlorideRoom temperatureModerate

Agricultural Chemistry

Carbamates are also recognized for their use as pesticides. The structural features of this compound may provide insights into developing new agrochemicals with enhanced efficacy against pests.

Pesticidal Activity

The potential for this compound to act as a pesticide is supported by its structural similarity to known carbamate pesticides. Research into the interactions between this compound and target pests could lead to innovative pest control strategies .

Material Science

The unique properties of this compound suggest potential applications in material science, particularly in the development of polymers and coatings.

Polymer Development

Due to its reactivity, this compound can be utilized in creating polymer-bound materials that exhibit specific functional properties. The incorporation of carbamate groups into polymer matrices can enhance their mechanical strength and chemical resistance .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)propylcarbamic acid benzyl ester involves its reactivity towards nucleophiles. The bromine atom serves as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity can be harnessed to modify other molecules, making it a versatile tool in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbamate Family

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
  • Structure: Features a cyclopropyl group and a piperidine ring substituted with an amino-acetyl moiety.
  • Applications: Not explicitly stated, but the amino-acetyl group may facilitate targeting of enzymes or transporters .
{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
  • Structure: Contains a cyclohexyl ring and an isopropyl-amino-ethyl side chain.
  • Key Differences: The cyclohexyl group improves lipophilicity, while the isopropyl-amino-ethyl substituent may enhance solubility in polar solvents. This contrasts with the bromoethyl group, which prioritizes electrophilic reactivity .
Evofosfamide (USAN Name)
  • Structure : A phosphorodiamidate derivative with two 2-bromoethyl groups and a nitroimidazole moiety.
  • Key Differences : While both compounds feature bromoethyl groups, Evofosfamide’s phosphorodiamidate core and nitroimidazole targeting group make it a hypoxia-activated prodrug for antineoplastic therapy. The target carbamate lacks this activation mechanism .

Functional Group Analysis

Compound CAS RN Molecular Formula Key Substituents Noted Properties/Applications
(2-Bromoethyl)propylcarbamic acid benzyl ester Not provided Likely C₁₃H₁₆BrNO₂ Propyl, bromoethyl, benzyl ester Alkylation potential, intermediate use
[1-(2-Amino-acetyl)-piperidin-...] 1353962-39-6 C₂₀H₂₇N₃O₃ Piperidine, cyclopropyl, amino-acetyl Potential enzyme-targeting applications
Evofosfamide 92475-33-7 C₉H₁₆Br₂N₃O₅P Bis(2-bromoethyl), nitroimidazole Hypoxia-activated antineoplastic agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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